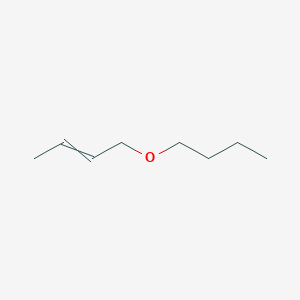
1-Butoxybut-2-ene
Cat. No. B8458375
Key on ui cas rn:
56052-72-3
M. Wt: 128.21 g/mol
InChI Key: DVSSQJKZHTWMOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06166265
Procedure details


0.90 mol of n-butanol and 0.88 mol of 1,3-butadiene were reacted in a manner similar to Example 8b) in the presence of 5 g of the zeolite in the H+ form, prepared according to Example 8a). At a conversion of 40.0%, 3-butoxybut-1-ene was formed with a selectivity of 42.5% and 1-butoxybut-2-ene with a selectivity of 16.5%.


[Compound]
Name
zeolite
Quantity
5 g
Type
reactant
Reaction Step One

[Compound]
Name
H+
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Name

Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([OH:5])[CH2:2][CH2:3][CH3:4].[CH2:6]=[CH:7][CH:8]=[CH2:9]>>[CH2:1]([O:5][CH:8]([CH3:9])[CH:7]=[CH2:6])[CH2:2][CH2:3][CH3:4].[CH2:1]([O:5][CH2:6][CH:7]=[CH:8][CH3:9])[CH2:2][CH2:3][CH3:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.9 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)O
|
|
Name
|
|
|
Quantity
|
0.88 mol
|
|
Type
|
reactant
|
|
Smiles
|
C=CC=C
|
[Compound]
|
Name
|
zeolite
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
H+
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
prepared
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)OC(C=C)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)OCC=CC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US06166265
Procedure details


0.90 mol of n-butanol and 0.88 mol of 1,3-butadiene were reacted in a manner similar to Example 8b) in the presence of 5 g of the zeolite in the H+ form, prepared according to Example 8a). At a conversion of 40.0%, 3-butoxybut-1-ene was formed with a selectivity of 42.5% and 1-butoxybut-2-ene with a selectivity of 16.5%.


[Compound]
Name
zeolite
Quantity
5 g
Type
reactant
Reaction Step One

[Compound]
Name
H+
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Name

Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([OH:5])[CH2:2][CH2:3][CH3:4].[CH2:6]=[CH:7][CH:8]=[CH2:9]>>[CH2:1]([O:5][CH:8]([CH3:9])[CH:7]=[CH2:6])[CH2:2][CH2:3][CH3:4].[CH2:1]([O:5][CH2:6][CH:7]=[CH:8][CH3:9])[CH2:2][CH2:3][CH3:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.9 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)O
|
|
Name
|
|
|
Quantity
|
0.88 mol
|
|
Type
|
reactant
|
|
Smiles
|
C=CC=C
|
[Compound]
|
Name
|
zeolite
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
H+
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
prepared
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)OC(C=C)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)OCC=CC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
